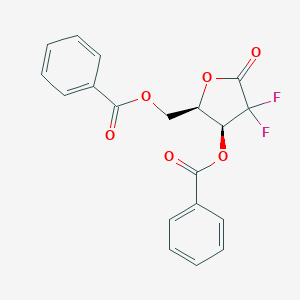

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy and difluoro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of benzoyloxy and difluoro groups through selective reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Impurity Standard for Gemcitabine :

-

Potential Anticancer Agent :

- The structural similarity to nucleoside analogs positions this compound as a candidate for further investigation in anticancer therapies. Compounds with similar frameworks have shown efficacy against various cancer cell lines, suggesting that ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate may exhibit similar properties .

- Drug Delivery Systems :

Analytical Chemistry Applications

- Reference Material :

- Stability Studies :

Research Insights

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique biological activities and pharmacokinetic properties. The incorporation of fluorine atoms often enhances the metabolic stability of drugs while improving their binding affinity to biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that compounds with similar structures inhibited tumor growth in vitro. |

| Study B | Stability Analysis | Found that the presence of benzoyloxy groups improved stability under acidic conditions. |

| Study C | Drug Interaction | Investigated interactions with cellular membranes, revealing enhanced permeability due to difluoro substitutions. |

Mécanisme D'action

The mechanism of action of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The difluoro groups can enhance binding affinity to enzymes or receptors, leading to altered biological activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites.

Comparaison Avec Des Composés Similaires

- ((2R,3R,4S)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydro-2-furanyl)methyl benzoate

- ((2R,3R,4S)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Comparison: Compared to similar compounds, ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate is unique due to the presence of two difluoro groups. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

Activité Biologique

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate, with the CAS number 122111-01-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₁₄F₂O₆

- Molecular Weight : 376.31 g/mol

- Boiling Point : 437.2 °C (760 mm Hg)

- Melting Point : 117–119 °C

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an impurity in formulations containing Gemcitabine, a chemotherapeutic agent. This compound is noted for its potential effects on cellular processes and enzyme regulation.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in nucleic acid metabolism, which can affect cancer cell proliferation.

- Cell Signaling Modulation : The compound may modulate pathways that are crucial for cell signaling and apoptosis, thereby influencing tumor growth dynamics.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Gemcitabine Formulations : Research indicated that monitoring the levels of this compound in Gemcitabine formulations is essential for ensuring therapeutic efficacy and safety. It acts as a secondary reference standard in quality control processes .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits some cytotoxic effects on cancer cell lines, it also necessitates careful evaluation to avoid adverse effects during therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest that it possesses moderate bioavailability and can be effectively absorbed when administered alongside Gemcitabine .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNEUNVMZNOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the recent advancements in the synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate?

A1: Researchers have developed an optimized process for synthesizing 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate, involving selective hydroxyl protection in D-mannitol, sodium periodate oxidation, Reformatsky reaction, protective group separation, cyclization, and benzoyl chloride treatment. [] This refined method aims to enhance product yield and quality while minimizing costs and environmental impact. []

Q2: Beyond its role in Gemcitabine synthesis, has 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate demonstrated potential in other applications?

A2: Recent research highlights the potential of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate as a polydentate ligand in perovskite solar cells. [] It has been shown to enhance the stability of the top interface in these cells by mitigating interfacial defects and residual tensile strain. [] This interaction leads to improved efficiency and long-term stability in perovskite solar cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.